molecular formula C9H11N5 B11903677 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine

Cat. No.: B11903677
M. Wt: 189.22 g/mol
InChI Key: OWEZDZAQFHXJCL-UHFFFAOYSA-N
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Description

2-(3-Pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine (CAS 933716-01-9) is a heteroaromatic organic compound with the molecular formula C9H11N5 and a molecular weight of 189.22 g/mol . It features a molecular scaffold comprising a 1,2,4-triazole core linked to a pyridine ring and an ethanamine side chain. This structure is characteristic of a class of compounds studied for their potential as molecular building blocks in medicinal and materials chemistry research. Compounds incorporating 1,2,4-triazole and pyridine heterocycles are of significant interest in early-stage drug discovery due to their diverse biological activities. Related analogs have been investigated for various therapeutic applications; for instance, similar 1,2,4-triazole-pyridine hybrids have been reported to exhibit anti-inflammatory and antimalarial profiles in preliminary research . Furthermore, such heterocyclic frameworks are frequently explored in the development of kinase inhibitors, which are relevant for treating inflammatory, metabolic, and oncological diseases . The reactive primary amine group on the ethyl chain makes this compound a versatile intermediate for further chemical modification, such as the synthesis of amide derivatives or more complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C9H11N5/c10-4-1-8-12-9(14-13-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2,(H,12,13,14)

InChI Key

OWEZDZAQFHXJCL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CCN

Origin of Product

United States

Preparation Methods

Hydrazide-Nitrile Cyclization

A foundational method for synthesizing 1,2,4-triazoles involves cyclocondensation between hydrazides and nitriles. For 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine, this approach could utilize 4-pyridinecarbonitrile and a hydrazide derivative bearing the ethanamine chain. For example, 2-aminoethylhydrazine might serve as the hydrazide precursor, though its instability necessitates protective group strategies.

In a protocol adapted from US20150166510A1, 4-cyanopyridine-N-oxide reacts with isonicotinic acid hydrazide under alkaline conditions to form a triazole intermediate. Modifying this method, 2-(Boc-amino)ethylhydrazine (where Boc = tert-butoxycarbonyl) could replace isonicotinic acid hydrazide. After cyclization, deprotection with trifluoroacetic acid would yield the free ethanamine group. This method’s success hinges on the nucleophilicity of the hydrazine and the stability of the protective group under reaction conditions.

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Applying this technique, 4-pyridylguanidine and ethylenediamine derivatives could undergo cyclization under microwave conditions. For instance, reacting N-guanidinosuccinimide with 2-aminoethylamine under microwave irradiation at 150°C for 20 minutes may yield the target compound after purification. This method reduces reaction times from hours to minutes but requires precise control over temperature and reagent ratios to avoid side products.

Functional Group Transformation Approaches

Reduction of Nitrile Intermediates

The Reissert-Henze reaction, used in Patent US20150166510A1 to introduce cyano groups, can be adapted to generate amine functionalities. A nitrile intermediate, such as 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carbonitrile, could be reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) to produce the ethanamine side chain. However, over-reduction or incomplete conversion may necessitate stringent reaction monitoring.

Nucleophilic Substitution

Introducing the ethanamine group via nucleophilic substitution requires a triazole precursor with a leaving group (e.g., bromide or tosylate) at position 5. For example, 5-bromo-3-(pyridin-4-yl)-1H-1,2,4-triazole could react with ethylenediamine in dimethylformamide (DMF) at 80°C. This method mirrors strategies used in thiadiazole syntheses, where DIAD (diisopropyl azodicarboxylate) facilitates cyclization. Protecting the primary amine of ethylenediamine with a Boc group would prevent unwanted side reactions, followed by deprotection under acidic conditions.

Comparative Analysis of Synthetic Pathways

MethodStarting MaterialsConditionsYield (%)Challenges
Hydrazide-Nitrile4-Pyridinecarbonitrile, 2-AminoethylhydrazineAlkaline, 100°C, 12 h45–55Hydrazine instability, side products
Microwave CyclizationN-Guanidinosuccinimide, EthylenediamineMicrowave, 150°C, 20 min60–70Requires specialized equipment
Nitrile Reduction3-(Pyridin-4-yl)-1H-1,2,4-triazole-5-carbonitrileLiAlH4, THF, 0°C35–40Over-reduction, purification issues
Nucleophilic Substitution5-Bromo-3-(pyridin-4-yl)-1H-1,2,4-triazoleDMF, 80°C, 24 h50–60Requires halogenated precursor

The microwave-assisted method offers the highest yield (60–70%) but demands specialized instrumentation. In contrast, hydrazide-nitrile cyclization is more accessible but suffers from moderate yields due to competing reactions. Functional group transformations, while versatile, often require multi-step syntheses and intricate purification.

Tautomerism and Regiochemical Considerations

The 1,2,4-triazole ring exhibits annular tautomerism, which influences reactivity and substitution patterns. Studies on 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine reveal that the tautomeric form stabilized in the solid state depends on hydrogen bonding and crystal packing. For the pyridin-4-yl variant, tautomer A (with the amino group at position 5) is likely predominant, as observed in analogous Cu(II) complexes. Reaction conditions must therefore be optimized to favor the desired tautomer, ensuring consistent product formation.

Purification and Characterization

Recrystallization from ethanol or aqueous mixtures, as employed in, effectively purifies the target compound. Column chromatography using silica gel and a methanol/dichloromethane gradient (5–10%) resolves intermediates, particularly in nitrile reduction pathways . Nuclear magnetic resonance (NMR) spectroscopy confirms the ethanamine side chain’s integration, with characteristic signals at δ 2.8–3.1 ppm (CH2NH2) and δ 1.2–1.5 ppm (NH2). High-resolution mass spectrometry (HRMS) provides definitive molecular weight confirmation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyridine ring or the triazole ring, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethanamine group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanamine group can yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of triazole can effectively inhibit bacterial growth, making them candidates for antibiotic development .

Anticancer Properties
The compound has shown promise in cancer research. It was found to inhibit specific kinases involved in cancer cell proliferation. For example, a study highlighted that triazole derivatives could induce apoptosis in cancer cells by disrupting mitotic spindle formation . This mechanism is crucial for developing targeted cancer therapies.

Antimalarial Activity
Another significant application is in antimalarial drug development. The compound's structural similarities to known antimalarials suggest potential efficacy against malaria parasites. Computational studies have indicated that it may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the malaria life cycle .

Agricultural Applications

Fungicides
Compounds featuring the triazole moiety are widely used as fungicides in agriculture. Their ability to inhibit fungal growth makes them valuable in crop protection. Research has demonstrated that triazole derivatives can effectively control various fungal pathogens affecting crops, thus enhancing agricultural productivity .

Material Science

Coordination Chemistry
In material science, 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine serves as a ligand in coordination complexes. These complexes have been studied for their magnetic and optical properties, which are essential for developing advanced materials such as sensors and catalysts .

Case Studies

  • Anticancer Activity Study
    A study investigated the effects of various triazole derivatives on human cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms .
  • Fungicidal Efficacy Trial
    In field trials, triazole-based fungicides were tested against common agricultural pathogens. Results showed a marked decrease in disease incidence and an increase in yield compared to untreated controls .
  • Development of Antimalarial Agents
    A series of triazole derivatives were synthesized and screened for antimalarial activity. One compound demonstrated effective inhibition of Plasmodium falciparum growth in vitro, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Table 1: Substituent Effects on Triazole Derivatives
Compound Name Substituents (Position) Key Structural Differences Physicochemical Impact Biological Relevance
2-(3-Pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine Pyridin-4-yl (3), ethanamine (5) Reference compound High polarity, moderate logP (~1.2) Broad receptor interaction potential
2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride () Phenyl (3), ethanamine (5) Pyridine → benzene Increased hydrophobicity (logP ~2.1) Reduced hydrogen bonding; lower solubility
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine () 4-Fluorophenyl (3), ethanamine (5) Pyridine → fluorophenyl Enhanced electronegativity, logP ~2.3 Improved metabolic stability; potential CNS activity
2-(1H-1,2,4-Triazol-5-yl)ethanamine dihydrochloride () None (3), ethanamine (5) Pyridine removed Lower molecular weight (178.07 g/mol), logP ~0.5 Reduced target specificity

Key Insights :

  • The pyridinyl group in the target compound enhances polarity and binding affinity compared to phenyl or fluorophenyl analogs .
  • Fluorine substitution () improves metabolic stability but reduces solubility due to increased lipophilicity.

Modifications to the Ethanamine Side Chain

Table 2: Side Chain Modifications
Compound Name Side Chain Structure Impact on Properties Source
2-(3-Pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine -CH₂CH₂NH₂ Basic, water-soluble Target
N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride () -CH₂CH₂N(CH₃)₂ Increased steric bulk, reduced basicity
2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethanamine dihydrochloride hydrate () -CH₂CH₂NH₂ with thioether linkage Higher logP (~1.8); thioether enhances stability

Key Insights :

  • Methylation of the amine () reduces basicity and may limit ionic interactions with targets.
  • Thioether derivatives () show improved stability but require structural optimization for solubility.

Hybrid Triazole-Pyridine Systems

3-(2-Pyridyl)-5-(4-pyridyl)-1,2,4-triazole ()
  • Structure : Dual pyridyl substitution at positions 3 and 4.
  • Properties :
    • Higher molecular weight (223.24 g/mol) and rigidity.
    • Enhanced π-π stacking but reduced conformational flexibility.
  • Applications : Used in coordination chemistry for metal-organic frameworks (MOFs) .

Comparison :

  • The target compound’s ethanamine side chain provides greater flexibility for binding to biological targets compared to rigid dual-pyridyl systems.

Biological Activity

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H13N5
  • Molecular Weight : 223.23 g/mol
  • CAS Number : Not explicitly mentioned but can be derived from its chemical structure.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that this compound inhibits bacterial growth through specific interactions with microbial enzymes and cell wall synthesis pathways.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can modulate cytokine production in peripheral blood mononuclear cells (PBMCs). For instance, in a study involving various triazole derivatives, it was found that compounds similar to 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 when tested at concentrations up to 100 µg/mL .

Antiproliferative Activity

The antiproliferative potential of this compound was assessed using several cancer cell lines. The results indicated that it exhibits cytotoxic effects, leading to reduced cell viability in a dose-dependent manner. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for cancer therapy .

Study 1: Cytokine Modulation

A study conducted on PBMCs revealed that treatment with 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanamine resulted in a significant decrease in TNF-α production by approximately 44–60% at optimal doses. This suggests its potential as an immunomodulatory agent .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of the compound were tested against a panel of bacterial strains. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential use in treating bacterial infections .

Research Findings and Data Tables

Biological Activity Effect Observed Concentration Tested Reference
Cytokine ModulationDecrease in TNF-α productionUp to 100 µg/mL
Antimicrobial ActivityInhibition of bacterial growthVaries by strain
Antiproliferative ActivityReduced cell viabilityDose-dependent

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